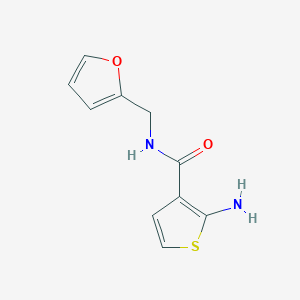

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide

Descripción

2-Amino-N-(2-furylmethyl)thiophene-3-carboxamide is a thiophene-derived compound featuring a 2-aminothiophene core substituted with a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 2-furylmethyl group, introducing a heteroaromatic furan moiety. While the exact structure (e.g., fused vs.

Propiedades

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-9-8(3-5-15-9)10(13)12-6-7-2-1-4-14-7/h1-5H,6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQOJQNTLSMBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C(SC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-deficient thiophene ring enables nucleophilic attacks at position 4 or 5. In Knoevenagel condensations with aromatic aldehydes (e.g., 2-chlorobenzaldehyde), yields reach 74% under optimized conditions using Na₂CO₃ in ethanol at 40-50°C .

Table 1: Catalyst Effects on Aldehyde Condensation Yields

| Catalyst | Temperature | Yield (%) |

|---|---|---|

| 10% aq KOH | RT | 37 |

| 10% aq K₂CO₃ | 40-50°C | 70 |

| 10% aq Na₂CO₃ | 40-50°C | 74 |

Data adapted from ACS Omega (2021)

Electrophilic Aromatic Substitution

The amino group at position 2 directs electrophiles to para positions. Quantum-chemical calculations (r²SCAN-3c/CPCM-EtOH) reveal a two-step mechanism:

-

Michael addition of phenacyl thiocyanate to thioacrylamide intermediates (ΔG‡ = 18.3 kcal/mol)

Cyclization Reactions

The compound undergoes regioselective cyclizations to form polyheterocycles:

A. Thieno[2,3-d]pyrimidines

Reaction with formaldehyde under basic conditions produces fused pyrimidine derivatives (61-70% yield) :

textThiophene core + HCHO → Thieno[2,3-d]pyrimidine

B. Thieno[2,3-d]pyrazoles

Treatment with hydrazines induces cyclization via amide nitrogen participation, forming bioactive pyrazole hybrids .

Amide Functionalization

The N-(2-furylmethyl)carboxamide group participates in:

-

Hydrolysis : 2N HCl at reflux yields thiophene-3-carboxylic acid derivatives

-

Schiff Base Formation : Condenses with 2-chlorobenzaldehyde to form intramolecularly hydrogen-bonded crystals (orthorhombic P2₁2₁2₁)

Substituent Effects on Reactivity

X-ray crystallography reveals:

-

Ortho-chloro substituents favor intramolecular N-H···N bonds, reducing conformational flexibility

-

Para-chloro groups enhance intermolecular interactions, stabilizing crystalline packing motifs

Quantum-Chemical Insights

DFT studies (ORCA 5.0.1) show:

This compound's reactivity profile enables rational design of bioactive heterocycles, particularly for hypoxia-related therapeutic targets. Continued mechanistic studies are warranted to optimize its synthetic utility in medicinal chemistry applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide exhibit significant anticancer properties. A study evaluated its effectiveness against various cancer cell lines, including prostate carcinoma (PC-3), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7). The compound demonstrated promising IC50 values ranging from 1.35 to 8.3 µM, indicating strong antiproliferative effects against these cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 1.35 |

| HepG-2 | 4.20 |

| MCF-7 | 8.30 |

Antimicrobial Activity

Another significant application is in the field of antimicrobial research. Compounds similar to 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide have shown activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound can participate in several reactions typical for thiophene derivatives, such as:

- Nucleophilic Substitution : The amine group can act as a nucleophile, allowing for further functionalization.

- Condensation Reactions : It can react with various electrophiles to form more complex structures.

These reactions are crucial for synthesizing derivatives with enhanced biological activities, which can be explored for pharmaceutical development.

Case Studies

- Synthesis and Characterization : A study utilized microwave-assisted synthesis to improve yields and reduce reaction times when producing derivatives of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide. This method allowed for better control over reaction conditions and product purity.

- Biological Interaction Studies : Interaction studies have focused on the binding affinity of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide with specific enzymes and receptors. Techniques such as surface plasmon resonance (SPR) were employed to elucidate these interactions, providing insights into the compound's mechanism of action .

Mecanismo De Acción

The mechanism of action of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Substituent Variations on the Carboxamide Nitrogen

The carboxamide nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Fused Ring Systems

The thiophene core is often fused with cycloalkanes or benzene rings, altering molecular conformation and bioactivity:

Key Observations :

Key Observations :

Key Observations :

- The furylmethyl group ’s role in bioactivity remains underexplored but may synergize with thiophene’s electronic properties for CNS-targeted applications.

Actividad Biológica

2-amino-N-(2-furylmethyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₆H₁₄N₂O₂S and a molecular weight of approximately 298.37 g/mol. It features a thiophene ring, an amino group, and a furan moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with biological targets involved in various cellular processes.

Research indicates that compounds similar to 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide often exhibit their biological effects through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and tuberculosis .

- Hypoxia-Inducible Factor Activation : Derivatives of furan and thiophene compounds have been shown to activate hypoxia-inducible factors (HIFs), potentially impacting tumor progression by modulating cellular responses to low oxygen levels .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide may also possess these activities .

Antimicrobial Properties

Studies have shown that certain thiophene derivatives exhibit significant antimicrobial activities against various pathogens. For instance, 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide may inhibit the growth of Mycobacterium tuberculosis (Mtb), with some derivatives reported to have low minimum inhibitory concentrations (MICs) against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, one study found an IC50 value of approximately 6.2 μM for a related compound against THP-1 human monocytic cells, indicating a potential therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-N-(2-furylmethyl)thiophene-3-carboxamide can be influenced by its structural modifications. Key aspects include:

- Substituents on the Thiophene Ring : Variations in substituents can enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups has been shown to increase potency against certain targets .

- Furan Moiety Influence : The presence of the furan ring may enhance interactions with biological receptors or enzymes, contributing to the overall efficacy of the compound .

Case Studies

Several studies have explored the biological activity of related thiophene compounds:

-

Study on Antitubercular Activity : A library of thiophene derivatives was screened for antitubercular activity against Mtb H37Rv. Compounds showed MIC values ranging from <50 μM to >200 μM, with specific derivatives demonstrating promising results for further development as anti-TB agents .

Compound MIC (μM) Activity Compound 33 0.69 Highly potent Compound 29 <100 Moderate Compound 30 <100 Moderate - Cytotoxicity Assessment : In cytotoxicity studies on THP-1 cells, a related compound exhibited an IC50 value of 6.2 μM, indicating significant selective toxicity towards cancerous cells while maintaining viability in normal cells .

Q & A

Q. Table 2: Substituent Effects on PK Properties

| Substituent | LogP | Metabolic Half-Life (min) | Papp (×10⁻⁶ cm/s) |

|---|---|---|---|

| -H | 3.2 | 25 | 0.8 |

| -OCH₃ | 2.8 | 40 | 1.2 |

| -NO₂ | 2.5 | 55 | 1.5 |

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity while others show negligible effects?

- Resolution : Discrepancies arise from:

- Bacterial Efflux Pumps : Overexpression in resistant strains (e.g., E. coli TolC) reduces intracellular accumulation. Use efflux pump inhibitors (e.g., PAβN) to confirm .

- Biofilm Formation : Compounds may inhibit planktonic cells but not biofilms. Test via crystal violet assay; ≥50% biofilm reduction is significant .

- pH Sensitivity : Activity drops at pH >7.0 due to deprotonation of the amino group. Use buffered media (pH 6.5) for consistency .

Experimental Design Recommendations

Q. What kinetic studies are critical for understanding its mechanism of enzyme inhibition?

- Methodological Answer :

- Time-Dependent Inhibition : Pre-incubate the compound with COX-2 for 0–60 min. A progressive decrease in activity suggests irreversible binding .

- Lineweaver-Burk Plots : Vary substrate (arachidonic acid) concentration. Non-linear plots indicate uncompetitive or mixed inhibition .

- IC₅₀ Shift : A >10-fold decrease in IC₅₀ after pre-incubation confirms mechanism-based inhibition .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.